2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid
Description
2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid is a sulfur-containing heterocyclic compound featuring a propanoic acid backbone linked to a 1-phenylimidazole moiety via a thioether (-S-) bond. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.30 g/mol (calculated). The compound is identified by CAS number 478046-20-7 and InChIKey YRSLAYWOCRLWDU-UHFFFAOYSA-N . This structural profile suggests applications in medicinal chemistry, particularly as a building block for enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-(1-phenylimidazol-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9(11(15)16)17-12-13-7-8-14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSLAYWOCRLWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability.
Biological Activity
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid (CAS No. 478046-20-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 248.3 g/mol
- Purity : >90%
Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the modulation of protein-protein interactions (PPIs). A notable target is the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Binding Affinity Studies
Recent studies have shown that modifications in the structure of imidazole derivatives can significantly alter their binding affinities. For instance, a related compound demonstrated a binding affinity (K_D) of approximately 4 μM to Keap1, indicating potential as a high-affinity inhibitor in the Nrf2 signaling pathway .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on specific cell lines. The compound's mechanism appears to involve:
- Inhibition of Reactive Oxygen Species (ROS) : By modulating the Nrf2 pathway, this compound may enhance cellular antioxidant responses, thereby reducing ROS levels.
- Impact on Cell Viability : Studies reported that concentrations above 10 µM led to reduced viability in cancer cell lines, suggesting potential anti-cancer properties.
Case Studies
-
Cancer Cell Line Studies :
- A study evaluated the effect of this compound on various cancer cell lines, revealing an IC50 value ranging from 5 µM to 15 µM depending on the cell type. The results indicated apoptosis induction and cell cycle arrest at higher concentrations.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 10 Apoptosis induction MCF7 (Breast) 8 Cell cycle arrest HeLa (Cervical) 12 ROS modulation -
Neuroprotective Effects :
- Another study explored its neuroprotective properties against oxidative stress-induced neuronal damage. The compound showed promise in enhancing cell survival rates by up to 30% in models subjected to oxidative stress.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application. Preliminary data suggests:
- Absorption and Distribution : Moderate permeability across cellular membranes with favorable solubility profiles.
- Metabolism : Initial studies indicate hepatic metabolism may occur, necessitating further investigation into metabolic pathways and potential interactions with other drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and functional implications.
Structural Analogues with Modified Heterocyclic Rings
2.1.1. 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic Acid
- Structure : Replaces the imidazole ring with a tetrazole (five-membered ring with four nitrogen atoms).
- Key Differences: Tetrazoles are more electron-deficient, enhancing metabolic stability and resistance to oxidative degradation .
- Synthesis : Similar thioether coupling strategies but requires tetrazole precursors, which are synthetically challenging.
2.1.2. 2-(1H-1,2,4-Triazol-5-ylsulfanyl)propanoic Acid
- Structure : Features a 1,2,4-triazole ring instead of imidazole.
- Key Differences: Triazoles exhibit distinct hydrogen-bonding patterns due to alternating nitrogen positions, affecting target binding .
Analogues with Substituent Variations
2.2.1. 2-(4-(((5-Nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic Acid (6m)
- Structure : Incorporates a nitro-substituted benzimidazole and a methylene spacer between the thioether and phenyl group.
- Key Data :
2.2.2. 2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic Acid
- Structure: Adds cyclopropyl and ethylamino groups to the propanoic acid chain.
- Key Differences: Cyclopropyl enhances conformational rigidity, possibly improving target selectivity . Ethylamino group introduces basicity (pKa ~10), altering ionization state under physiological conditions.
Propanoic Acid Derivatives with Non-Imidazole Cores
2.3.1. 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid
- Structure : Acetic acid backbone with a methyl-triazole ring.
- Key Differences :
Research Implications
- Synthetic Accessibility : Imidazole derivatives generally exhibit moderate yields (e.g., 79% for compound 6m ), while tetrazole/triazole analogues require specialized precursors, complicating scale-up.
- Biological Relevance : The phenylimidazole core in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, making it a versatile scaffold for drug discovery. Modifications like nitro groups (compound 6m) or cyclopropyl moieties can fine-tune target engagement and pharmacokinetics.
- Spectroscopic Trends : Consistent C=O and O–H stretches across analogues confirm the preservation of carboxylic acid functionality, critical for salt formation or ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
